

Introduction: The Molecular Logic of (4-(N-Methylsulfamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-(N-Methylsulfamoyl)phenyl)boronic acid

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(4-(N-Methylsulfamoyl)phenyl)boronic acid is a bifunctional reagent whose utility stems from the distinct and synergistic properties of its two key moieties: the phenylboronic acid and the N-methylsulfamoyl group.

- **The Phenylboronic Acid Moiety:** This group is a cornerstone of modern organic synthesis, primarily serving as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, essential for constructing the complex scaffolds of pharmaceuticals and functional materials.[4][5] Boronic acids are generally stable, have low toxicity, and their byproducts are often easily removed.[1]
- **The N-Methylsulfamoyl Moiety:** The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs.[6][7][8] The N-methylated version in this specific reagent offers several key advantages in drug design:
 - **Hydrogen Bonding:** The sulfonamide nitrogen can act as a hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors, enabling critical interactions with biological targets.[6]
 - **Physicochemical Modulation:** As a potent electron-withdrawing group, it lowers the pKa of the boronic acid, which can be crucial for biological activity.[9] It also influences molecular lipophilicity and solubility, key parameters in pharmacokinetics.[10]

- Metabolic Stability: Sulfonamides are generally resistant to metabolic degradation, contributing to improved drug half-life.[10]
- Bioisostere: It can serve as a bioisostere for other functional groups, like carboxylic acids or amides, while offering different geometric and electronic properties.[11][12]

The combination of a reliable synthetic handle (the boronic acid) with a potent pharmacophore (the N-methylsulfamoyl group) makes this reagent a highly valuable tool for creating novel molecules with tailored properties.

Figure 1: Structural components of **(4-(N-Methylsulfamoyl)phenyl)boronic acid**.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary synthetic application of **(4-(N-Methylsulfamoyl)phenyl)boronic acid** is its participation in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. This reaction is fundamental to the synthesis of numerous pharmaceutical agents and advanced materials.[2][5]

Mechanistic Considerations and Performance

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The electron-withdrawing nature of the N-methylsulfamoyl group can influence the reaction kinetics, particularly the transmetalation step, where the aryl group is transferred from boron to palladium. While strong electron-withdrawing groups can sometimes slow this step, modern palladium catalysts and ligand systems are highly efficient and can readily accommodate a wide range of electronically diverse boronic acids.[13][14]

The key advantage of using this reagent is not necessarily to achieve higher yields than simpler boronic acids (like unsubstituted phenylboronic acid), but to introduce the valuable N-methylsulfamoyl pharmacophore into the target molecule in a single, efficient step.

Comparative Performance Data

The choice of boronic acid is dictated by the desired final structure. The following table provides a conceptual comparison of reaction outcomes when coupling various 4-substituted

phenylboronic acids with a generic aryl halide (Ar-X).

Boronic Acid	Substituent Effect	Typical Yield Range	Key Feature of Product	Alternative Building Block
(4-(N-Methylsulfamoyl)phenyl)boronic acid	Electron-withdrawing	80-95%	Introduces H-bond donor/acceptor, improves metabolic stability	4-Bromobenzenesulfonamide (requires subsequent methylation and borylation)
4-(Methylsulfonyl)phenylboronic acid	Strongly Electron-withdrawing	85-98%	Introduces H-bond acceptor only; metabolically stable sulfone	1-Bromo-4-(methylsulfonyl)benzene
4-Methylphenylboronic acid[2]	Electron-donating	90-99%	Introduces a lipophilic methyl group	4-Bromotoluene
Phenylboronic acid	Neutral	90-99%	Provides a simple, unsubstituted phenyl ring	Bromobenzene

Note: Yields are representative and highly dependent on the specific substrates, catalyst, ligand, base, and solvent used.

Experimental Protocol: Synthesis of a Biaryl Sulfonamide

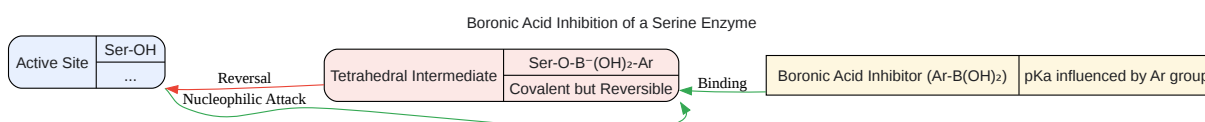
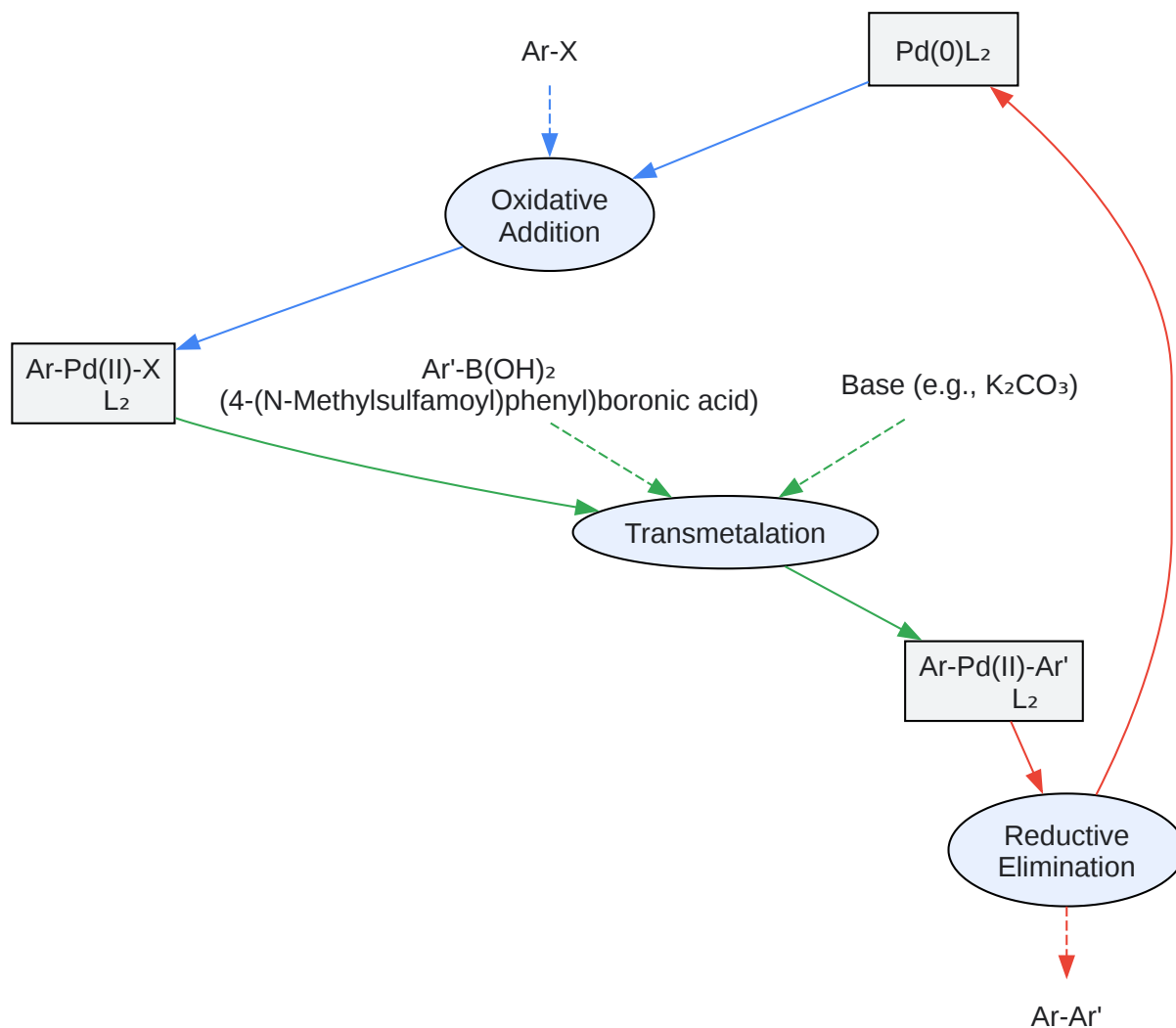
This protocol describes a general procedure for the Suzuki-Miyaura coupling of **(4-(N-Methylsulfamoyl)phenyl)boronic acid** with an aryl bromide.

Materials:

- **(4-(N-Methylsulfamoyl)phenyl)boronic acid** (1.1 eq)
- Aryl Bromide (1.0 eq)
- Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
- Potassium Carbonate (K₂CO₃) (2.0 eq), aqueous solution (2 M)
- 1,4-Dioxane or Toluene/Ethanol mixture
- Schlenk flask or microwave vial
- Nitrogen or Argon source

Procedure:

- Vessel Preparation: To a Schlenk flask, add the aryl bromide (1.0 eq), **(4-(N-Methylsulfamoyl)phenyl)boronic acid** (1.1 eq), and Pd(PPh₃)₄ catalyst (0.03-0.05 eq).
- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Causality: This is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.
- Solvent and Base Addition: Add the organic solvent (e.g., 1,4-dioxane) followed by the aqueous potassium carbonate solution. The ratio of organic solvent to aqueous base is typically between 2:1 and 4:1. Causality: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
- Reaction: Heat the mixture with vigorous stirring. Typical conditions are 80-100 °C for 4-12 hours. The reaction can be monitored by TLC or LC-MS.^[14]
- Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl sulfonamide.



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- To cite this document: BenchChem. [Introduction: The Molecular Logic of (4-(N-Methylsulfamoyl)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1452961#literature-review-of-4-n-methylsulfamoyl-phenyl-boronic-acid-applications>]

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